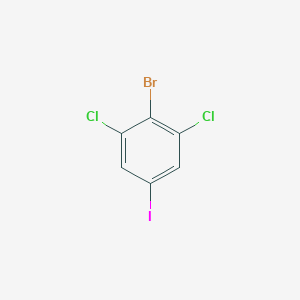

4-Bromo-3,5-dichloroiodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-dichloro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPMUOTUUHLYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vibrational Spectroscopy:theoretical Simulations of Infrared Ir and Raman Spectra Are a Standard Tool for the Structural Characterization of Newly Synthesized Compounds. by Comparing the Calculated Vibrational Frequencies with Experimental Spectra, the Structure of a Molecule Can Be Confirmed. These Simulations Also Provide a Detailed Assignment of the Vibrational Modes to Specific Molecular Motions.

While these methodologies are standard, their application to produce specific data for 4-bromo-3,5-dichloroiodobenzene has not been found in the reviewed literature.

Computational Chemistry and Theoretical Studies on 4 Bromo 3,5 Dichloroiodobenzene

Vibrational Spectroscopy Simulations and Theoretical Interpretation of Spectral Data

Advanced Infrared (IR) Spectra Elucidation and Anharmonic Effects

The vibrational spectrum of a molecule provides a fingerprint of its structural and electronic properties. While experimental infrared (IR) spectroscopy is a powerful analytical tool, computational methods are invaluable for the detailed assignment of vibrational modes and for understanding the subtle effects that influence the spectrum.

For a molecule like 4-Bromo-3,5-dichloroiodobenzene, the initial step in computational IR spectral analysis is typically a harmonic frequency calculation using Density Functional Theory (DFT). This approach, however, does not account for the anharmonicity of molecular vibrations, which can lead to discrepancies between calculated and experimental spectra. researchgate.netnist.gov Anharmonic effects arise from the deviation of the potential energy surface from a perfect parabolic shape and are responsible for the appearance of overtones, combination bands, and Fermi resonances. nih.govlibretexts.org

To achieve a more accurate prediction of the IR spectrum, advanced computational methods that include anharmonic corrections are employed. One of the most common approaches is the second-order vibrational perturbation theory (VPT2). researchgate.netnih.gov This method provides corrections to the harmonic frequencies, resulting in a more realistic representation of the vibrational spectrum. The inclusion of anharmonicity is particularly important for molecules with complex vibrational modes and for the correct interpretation of spectral features in regions where multiple bands may overlap. nih.govresearchgate.net

The calculated anharmonic frequencies for this compound would allow for a precise assignment of the fundamental vibrational modes, as well as the identification of weaker overtone and combination bands that might be observed in a high-resolution experimental spectrum.

Table 1: Illustrative Calculated Anharmonic Vibrational Frequencies for this compound

| Vibrational Mode Description | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) |

| C-H out-of-plane bend | 850 | 835 |

| C-Cl stretch | 750 | 740 |

| C-Br stretch | 680 | 672 |

| C-I stretch | 620 | 613 |

| Ring deformation | 450 | 445 |

Note: The data in this table is illustrative and represents typical values for similar halogenated benzenes. Actual values would require specific DFT and anharmonic calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods for predicting NMR chemical shifts have become increasingly accurate and are now routinely used to complement experimental data. nih.gov For this compound, the prediction of ¹H and ¹³C NMR chemical shifts can confirm the substitution pattern and provide insights into the electronic environment of the aromatic ring.

The most widely used method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with DFT. nih.gov This approach has been shown to provide reliable predictions for a wide range of organic molecules. The accuracy of the predicted chemical shifts is dependent on the choice of the DFT functional and the basis set. Comparisons between calculated and experimental shifts for a series of related compounds can help to refine the computational protocol and improve the reliability of the predictions. nih.gov

Given the asymmetry of this compound, its ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons. libretexts.orgmnstate.edu The chemical shifts of these carbons are influenced by the electronegativity and anisotropic effects of the halogen substituents. The iodine atom, being the least electronegative of the halogens present, would have a different effect on the shielding of adjacent carbons compared to the more electronegative chlorine and bromine atoms.

Conformational analysis is less critical for a rigid molecule like this compound compared to more flexible systems. However, computational methods can be used to confirm the planar geometry of the benzene (B151609) ring and to analyze any minor distortions that may arise from the steric bulk of the substituents.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C1 (C-I) | 95.2 |

| C2 (C-H) | 132.5 |

| C3 (C-Cl) | 130.8 |

| C4 (C-Br) | 125.6 |

| C5 (C-Cl) | 130.1 |

| C6 (C-H) | 131.9 |

Note: The data in this table is illustrative and based on general trends for halogenated benzenes. Actual values would require specific GIAO-DFT calculations.

Advanced Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the behavior of molecules in the condensed phase, offering insights into their dynamics, solvation, and intermolecular interactions. researchgate.netacs.org For this compound, MD simulations can be used to investigate its behavior in different solvents and to understand the nature of the non-covalent interactions that govern its association with other molecules.

A crucial component of any MD simulation is the force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For halogenated aromatic compounds, standard force fields may not accurately represent the anisotropic distribution of electron density around the halogen atoms, which is responsible for the phenomenon of halogen bonding. researchgate.netresearchgate.net Halogen bonding is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a Lewis base. acs.org The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. rsc.org

To accurately model these interactions in MD simulations of this compound, it may be necessary to use or develop specialized force fields that explicitly account for the σ-hole. researchgate.net These force fields can be parameterized using high-level quantum mechanical calculations.

MD simulations can then be used to calculate various properties, such as radial distribution functions, to understand the local ordering of solvent molecules around the solute. They can also be employed to study the formation of dimers or larger aggregates in solution, driven by a combination of van der Waals forces, dipole-dipole interactions, and halogen bonds. rsc.orgmdpi.com The analysis of intermolecular interaction energies from the simulations can provide a quantitative measure of the strength and nature of these associations. mdpi.com

Applications of 4 Bromo 3,5 Dichloroiodobenzene in Complex Organic Synthesis and Materials Science

Utilization as a Versatile Synthon in Multi-Component Reactions

The strategic arrangement of iodo, bromo, and chloro groups on the benzene (B151609) ring makes 4-Bromo-3,5-dichloroiodobenzene an exemplary synthon for creating intricate molecules. The significant differences in the bond energies of the carbon-halogen bonds allow for selective activation and functionalization, most commonly through transition-metal-catalyzed cross-coupling reactions.

Construction of Biaryl and Terphenyl Systems

The synthesis of biaryl and terphenyl frameworks, which are common motifs in liquid crystals, organic light-emitting diodes (OLEDs), and biologically active molecules, is a prime application for polyhalogenated benzenes. The differential reactivity of the halogens in this compound is particularly advantageous for the sequential synthesis of unsymmetrical poly-aryl systems.

A typical strategy involves a sequence of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The most reactive carbon-iodine bond is targeted first. For instance, this compound can be coupled with a boronic acid (Ar¹-B(OH)₂) to form a bromo-dichloro-biphenyl intermediate. Subsequently, the less reactive carbon-bromine bond can be subjected to a second coupling reaction with a different boronic acid (Ar²-B(OH)₂) to yield a complex terphenyl system. This stepwise approach provides precise control over the final structure.

Research on analogous bromoiodobenzene compounds demonstrates the feasibility of this strategy. Studies have shown that bromoiodobenzenes can be selectively coupled, first at the iodine position and then at the bromine position, with different arylboronic acids to produce asymmetric terphenyls in good yields. researchgate.net This sequential methodology is crucial for creating molecules with tailored electronic and steric properties.

Below is a table summarizing typical conditions for a sequential Suzuki coupling.

| Step | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| 1 | This compound | Arylboronic Acid 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Aryl-1-bromo-3,5-dichlorobenzene |

| 2 | 4-Aryl-1-bromo-3,5-dichlorobenzene | Arylboronic Acid 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Aryl-1-(Aryl)-3,5-dichlorobenzene |

This table represents a hypothetical reaction pathway based on established chemical principles for Suzuki-Miyaura cross-coupling reactions.

Synthesis of Heterocyclic Compounds

Beyond poly-aryl systems, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. The halogen atoms can serve as handles for intramolecular cyclization reactions or as anchors to build up heterocyclic rings. For example, a substituent introduced at the iodine position via a coupling reaction could contain a nucleophilic group that subsequently displaces one of the adjacent chloro groups to form a fused ring system.

Analogous multi-halogenated building blocks have been used effectively in this capacity. For instance, 4-bromo-3-fluoroiodobenzene is a key starting material for the synthesis of 7-fluoroindazole derivatives, which have been identified as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. ossila.com This highlights the utility of such scaffolds in constructing complex, biologically relevant heterocyclic cores.

Role in the Development of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

Halogenated organic molecules are of paramount importance in the life sciences, with a significant number of pharmaceuticals and agrochemicals containing at least one halogen atom. The inclusion of halogens can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

Precursor for Biologically Active Molecules

The compound this compound serves as a foundational scaffold for generating libraries of new chemical entities for biological screening. Its three distinct reaction sites allow for extensive diversification. By systematically replacing the halogen atoms with various functional groups, chemists can generate a wide array of derivatives to test for potential therapeutic or agricultural applications.

Isomeric compounds like 1-bromo-3,5-dichlorobenzene (B43179) are known starting materials for valuable products, including fungicides. google.com Similarly, other polyhalogenated aromatics are used as intermediates in the production of herbicides, insecticides, and pharmaceuticals. ossila.com The synthetic versatility of this compound positions it as a key intermediate for developing novel APIs and agrochemicals with potentially improved efficacy and targeted action.

Structure-Activity Relationship (SAR) Studies in Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve synthesizing a series of related compounds and evaluating how specific structural modifications affect their biological activity. This process helps to identify the key structural features (the pharmacophore) responsible for the desired biological effect and to optimize the lead compound's potency and properties.

The this compound scaffold is exceptionally well-suited for SAR studies. The ability to perform selective chemistry at the iodo, bromo, and chloro positions allows for a systematic exploration of how substituent changes at each position impact biological activity. For example, a research program might involve:

Keeping the dichloro-bromo portion of the molecule constant while varying the substituent at the iodo position.

Creating a second series by functionalizing the bromo-position of a lead compound from the first series.

Investigating the effect of the chlorine atoms, which are generally less reactive in cross-coupling but can influence the molecule's electronic properties and conformation or participate in other reaction types.

SAR studies on other series of halogenated compounds have demonstrated the profound impact of such modifications. In some instances, the presence of a bromo substituent has been shown to be more favorable for inhibitory activity than an alkyl group. nih.gov In other cases, proper substitution on a core structure has been found to be crucial for mitigating undesirable properties like mutagenicity. nih.gov This systematic approach is essential for fine-tuning a molecule's interaction with its biological target to maximize efficacy.

Contributions to Advanced Materials Chemistry

The unique electronic and structural features of polyhalogenated aromatic compounds make them valuable building blocks for advanced materials. The ability to construct rigid, well-defined, and extended π-conjugated systems like terphenyls is critical for applications in organic electronics.

The terphenyl derivatives synthesized from this compound can be utilized in the development of liquid crystals. google.com The shape and polarity of these molecules are key determinants of their liquid crystalline properties. Furthermore, such aromatic scaffolds are integral to the creation of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The presence of heavy atoms like bromine and iodine can also promote intersystem crossing, a property that is exploited in the design of phosphorescent emitters for high-efficiency OLEDs. The controlled, stepwise synthesis enabled by this versatile synthon allows for the precise tuning of the electronic properties—such as the HOMO/LUMO energy levels—of these materials.

Integration into Liquid Crystal Frameworks

There is currently no available scientific literature, research, or patent that describes the synthesis or characterization of liquid crystals incorporating the this compound moiety. The design of liquid crystals often relies on the precise control of molecular shape, polarity, and intermolecular interactions, to which halogen bonding can contribute significantly. The presence of three distinct halogen atoms (bromine, chlorine, and iodine) on the benzene ring of this compound offers, in theory, a platform for creating materials with unique mesophase behaviors. The differential reactivity of the C-I, C-Br, and C-Cl bonds could allow for selective functionalization, leading to the formation of rod-like (calamitic) or disc-like (discotic) liquid crystals. However, no published research has explored this potential.

Polymer and Oligomer Synthesis via Halogenated Building Blocks

Similarly, the utility of this compound as a monomer or building block in the synthesis of polymers and oligomers is not documented in the current body of scientific literature. Halogenated aromatic compounds are frequently employed in various polymerization techniques, including Suzuki, Stille, and Sonogashira cross-coupling reactions, to produce a wide array of functional polymers such as poly(arylene ether)s, poly(p-phenylene vinylene)s, and other conjugated polymers.

Theoretically, the different halogen substituents on this compound could be exploited for stepwise and site-selective polymerization, enabling the synthesis of highly regular and complex polymer architectures. For instance, the greater reactivity of the C-I bond compared to the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions could be used to introduce a specific side chain or to initiate polymerization at a defined position. Subsequent reactions at the bromine and chlorine sites could then be used for further functionalization or cross-linking.

Despite these theoretical possibilities, no research findings, including reaction conditions, polymer yields, or characterization of the resulting materials, have been reported for this compound.

Spectroscopic Characterization Techniques for In Depth Research of 4 Bromo 3,5 Dichloroiodobenzene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For a molecule like 4-Bromo-3,5-dichloroiodobenzene, a multi-pronged NMR approach is necessary for unambiguous characterization.

A comprehensive NMR analysis extends beyond standard proton and carbon-13 detection to include the halogen nuclei present in the molecule, providing a complete picture of the electronic environment.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance for the two chemically equivalent aromatic protons (H-2 and H-6). The chemical shift of this signal is influenced by the cumulative electron-withdrawing effects of the four halogen substituents. Similarly, the ¹³C NMR spectrum will display four distinct signals corresponding to the four unique carbon environments (C-1, C-2/6, C-3/5, and C-4). The chemical shifts are dictated by the nature of the directly attached halogen and the substitution pattern on the ring. youtube.com

| Predicted NMR Data for this compound |

| Nucleus |

| ¹H |

| ¹³C |

This table presents predicted chemical shift ranges based on general substituent effects in halogenated benzenes, as direct experimental data for this specific compound is not widely published.

Halogen NMR (³⁵Cl, ⁷⁹Br, ¹²⁷I): Direct NMR detection of halogen nuclei like ³⁵Cl, ⁷⁹Br, and ¹²⁷I in covalent bonds is challenging due to their large quadrupole moments, which lead to very broad signals. rsc.org The more effective technique for studying these nuclei in the solid state is Nuclear Quadrupole Resonance (NQR) spectroscopy . NQR does not require an external magnetic field and measures the interaction between the nuclear electric quadrupole moment and the local electric field gradient (EFG) at the nucleus. wikipedia.orgdu.ac.in The resonance frequency is highly sensitive to the electronic distribution within the C-X bond and the crystal lattice environment. researchgate.net This makes NQR a powerful tool for probing C-Halogen bond character and identifying crystallographically inequivalent sites in the solid state. illinois.edu

| Properties of Quadrupolar Nuclei in this compound |

| Isotope |

| ³⁵Cl |

| ⁷⁹Br |

| ¹²⁷I |

When this compound undergoes a reaction, for instance, a Suzuki or Sonogashira coupling at the C-I bond, 2D NMR techniques are indispensable for confirming the structure of the resulting derivative.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. While not highly informative for the parent molecule due to its simple ¹H spectrum, in a derivative where a substituent with protons is introduced, COSY would reveal couplings between the aromatic protons and protons on the new moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For a derivative, it would definitively link the aromatic proton signals to their corresponding carbon atoms on the ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is arguably the most powerful technique for confirming the structure of a derivative. For example, it would show a correlation from the aromatic protons (H-2/H-6) to the carbon atom where the substitution occurred (C-1), confirming the reaction site.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of the parent compound and any reaction products or intermediates. For halogenated compounds, the isotopic distribution is a key diagnostic feature. docbrown.info this compound has a distinctive molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The analysis of this cluster confirms the presence and number of bromine and chlorine atoms in the molecule.

| Predicted HRMS Isotopic Pattern for the Molecular Ion [C₆H₂⁷⁹Br³⁵Cl₂¹²⁷I]⁺ |

| Species |

| [C₆H₂⁷⁹Br³⁵Cl₂¹²⁷I]⁺ |

| [C₆H₂⁸¹Br³⁵Cl₂¹²⁷I]⁺ / [C₆H₂⁷⁹Br³⁵Cl³⁷Cl¹²⁷I]⁺ |

| [C₆H₂⁸¹Br³⁵Cl³⁷Cl¹²⁷I]⁺ / [C₆H₂⁷⁹Br³⁷Cl₂¹²⁷I]⁺ |

| [C₆H₂⁸¹Br³⁷Cl₂¹²⁷I]⁺ |

The table illustrates the most significant peaks in the molecular ion cluster. The exact m/z and relative abundances are calculated based on isotopic masses and abundances.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from vibrations that cause a change in the dipole moment, while a Raman spectrum results from vibrations that cause a change in the polarizability of the molecule. For this compound, these techniques can confirm the presence of key structural features.

C-H vibrations: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Out-of-plane C-H bending modes, which are characteristic of the substitution pattern, would appear in the 900-675 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region.

Carbon-Halogen Vibrations: The stretching vibrations for the carbon-halogen bonds are found in the fingerprint region of the spectrum and are highly diagnostic. The C-Cl, C-Br, and C-I stretching frequencies are progressively lower due to the increasing mass of the halogen atom.

| Expected Vibrational Frequencies for this compound |

| Vibrational Mode |

| Aromatic C-H Stretch |

| Aromatic C=C Ring Stretch |

| C-H Out-of-Plane Bend |

| C-Cl Stretch |

| C-Br Stretch |

| C-I Stretch |

Ranges are based on typical values for halogenated aromatic compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzene (B151609) exhibit characteristic absorption bands originating from π → π* transitions. up.ac.za The substitution of hydrogen atoms with halogens on the benzene ring modifies the electronic structure and affects the absorption spectrum. The presence of multiple, heavy halogen atoms in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of benzene's primary and secondary absorption bands. shimadzu.comdocbrown.info This shift is due to the influence of the halogens' non-bonding electrons (n orbitals) and their inductive effects on the aromatic π system.

| Typical UV-Vis Absorption Maxima (λₘₐₓ) for Aromatic Systems |

| Compound |

| Benzene |

| Benzene |

| This compound (Predicted) |

Predicted values are based on the expected bathochromic shift caused by heavy halogen substitution on the benzene ring. up.ac.zadocbrown.info

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Functionalization

The selective functionalization of each carbon-halogen bond in 4-bromo-3,5-dichloroiodobenzene presents a significant challenge and a key area of research. The differential reactivity of the halogens (I > Br > Cl) under various catalytic conditions is the cornerstone of this endeavor. Future research is centered on the development of highly selective and efficient catalytic systems, particularly those based on transition metals like palladium.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org The primary goal is to fine-tune these catalytic systems to achieve site-selective reactions. This can be accomplished by modulating reaction conditions and, crucially, by designing sophisticated ligands that can control the regioselectivity of the catalyst. nih.gov For instance, the use of bulky phosphine (B1218219) ligands has been shown to influence the site of coupling in dihalogenated heteroarenes, a principle that can be extended to polyhalogenated benzenes. nih.gov

Furthermore, research into iodobenzene-catalyzed reactions is opening up new metal-free pathways for functionalization. organic-chemistry.org These systems, which utilize hypervalent iodine species, could offer a more sustainable and cost-effective alternative to traditional metal catalysis for specific transformations.

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Relative Reactivity | Typical Coupling Reactions |

| Iodine (I) | Highest | Suzuki, Negishi, Stille, Heck |

| Bromine (Br) | Intermediate | Suzuki, Negishi, Stille, Heck |

| Chlorine (Cl) | Lowest | Suzuki, Negishi (with specialized ligands/conditions) |

Exploration of Bio-Inspired Synthesis and Biocatalysis

The growing demand for greener and more sustainable chemical processes has spurred interest in bio-inspired synthesis and biocatalysis. The use of enzymes to perform selective halogenation and dehalogenation reactions on aromatic rings is a particularly promising field. port.ac.uk

Future research will likely focus on the discovery and engineering of halogenase enzymes capable of regioselectively introducing or modifying halogen atoms on benzene (B151609) derivatives. researchgate.net These enzymes offer the potential for highly specific transformations under mild reaction conditions, avoiding the need for harsh reagents and protecting groups often required in traditional organic synthesis. port.ac.ukresearchgate.net

Moreover, microorganisms engineered with specific metabolic pathways could be employed for the synthesis of complex halogenated compounds. nih.govnih.gov For example, bacteria that produce catechol from halogenated aromatics could be harnessed and adapted for the synthesis of novel functionalized molecules derived from this compound. nih.gov The development of multifunctional biocatalysts, which can perform several reaction steps in a single pot, represents another exciting frontier. nih.gov

Integration into Advanced Functional Materials

The electronic properties of aromatic compounds are significantly influenced by halogenation. The introduction of halogens can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), influence intermolecular interactions (such as halogen bonding), and affect the solid-state packing of molecules. dntb.gov.ua These properties are critical for the performance of organic electronic devices.

Future research will explore the integration of this compound and its derivatives into advanced functional materials. Polycyclic aromatic hydrocarbons (PAHs), for instance, are a class of organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netyoutube.comrsc.org The controlled functionalization of the this compound core could be a pathway to novel PAHs with tailored optoelectronic properties.

The ability to selectively replace the halogen atoms with various functional groups allows for the systematic tuning of the material's properties, making this class of compounds a valuable building block for the next generation of organic electronics. google.com

Interdisciplinary Research with Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is becoming increasingly crucial in modern chemical research. researchgate.net Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the reactivity of complex molecules like this compound. nih.govnih.gov

Future research will increasingly rely on this interdisciplinary approach. Computational studies can provide valuable insights into:

Reaction Mechanisms: Elucidating the step-by-step pathways of catalytic and non-catalytic reactions. researchgate.net

Reactivity and Regioselectivity: Predicting which halogen atom is most likely to react under specific conditions. nih.govquora.comlibretexts.org

Spectroscopic Properties: Aiding in the characterization of novel compounds by predicting their NMR, IR, and UV-Vis spectra.

Material Properties: Simulating the electronic and photophysical properties of new materials derived from this compound. rsc.org

By combining computational predictions with targeted experimental validation, researchers can accelerate the discovery and development of new synthetic methodologies and functional materials based on this versatile chemical scaffold. This integrated approach will be instrumental in unlocking the full potential of this compound in various scientific and technological fields.

Q & A

Q. What are the recommended spectroscopic techniques for structural confirmation of 4-bromo-3,5-dichloroiodobenzene, and how should data interpretation be approached?

Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify aromatic proton environments and substituent effects. The deshielding of protons adjacent to halogens (Br, Cl, I) will provide distinct splitting patterns. For example, the iodine atom’s strong inductive effect causes significant downfield shifts in neighboring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak ([M+H]) and isotopic patterns due to bromine (Br/Br) and chlorine (Cl/Cl) .

- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction using software like ORTEP-3 can resolve bond angles, halogen positions, and intermolecular interactions (e.g., halogen-halogen contacts) .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential inhalation hazards .

- Storage : Store in amber glass vials at room temperature (RT) in a desiccator to prevent hydrolysis. Avoid exposure to light, as iodine-containing compounds may photodegrade .

- Waste Disposal : Halogenated waste should be segregated and treated with sodium bicarbonate to neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of polyhalogenated benzene derivatives like this compound be addressed?

Methodology :

- Directed Metalation : Use directing groups (e.g., –NO, –COOH) to control halogenation sites. For example, nitration followed by sequential halogenation (Br → Cl → I) ensures precise substitution patterns .

- Cross-Coupling Reactions : Palladium-catalyzed Ullmann or Suzuki-Miyaura couplings can introduce iodine at specific positions. Optimize catalyst systems (e.g., Pd(OAc)/PPh) and solvent polarity to minimize byproducts .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time. Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic stability (e.g., para-substitution) .

Q. What role does halogen bonding play in the crystal packing of this compound, and how can this be exploited in materials science?

Methodology :

- Crystallographic Analysis : Use single-crystal X-ray diffraction to identify Type-II halogen bonds (C–X···X–C, where X = Br, Cl, I). These interactions influence lattice stability and optoelectronic properties .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen/halogen bond patterns. For example, motifs indicate dimeric interactions critical for supramolecular assembly .

- Applications : Exploit halogen bonding to design organic semiconductors or porous frameworks. Iodine’s polarizability enhances charge transport in thin-film devices .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices () to identify electrophilic sites. Iodine-substituted carbons typically exhibit higher values, making them prone to attack by nucleophiles (e.g., –OH, –NH) .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to stabilize transition states. Include implicit solvation models (e.g., COSMO) for accuracy .

- Kinetic Isotope Effects (KIE) : Model deuterium substitution to validate mechanistic hypotheses (e.g., rate-determining step involving C–I bond cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.